2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol

Chemical procurement Quality assurance Analytical chemistry

2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol (CAS 1365942-38-6) is a heterocyclic building block combining a pyrimidin-4-ol core with an N‑isopropylpyrazole substituent at position 2 and a methyl group at position With a molecular formula of C₁₁H₁₄N₄O and a molecular weight of 218.26 g mol⁻¹, it exhibits a computed XLogP3 of 0.3, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and two rotatable bonds. Commercial sources offer purities ranging from 95 % to ≥ 98 % , positioning this compound as a practical starting point for medicinal-chemistry and chemical-biology applications.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
Cat. No. B11800545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)C2=CN(N=C2)C(C)C
InChIInChI=1S/C11H14N4O/c1-7(2)15-6-9(5-12-15)11-13-8(3)4-10(16)14-11/h4-7H,1-3H3,(H,13,14,16)
InChIKeyVTHHWQDLCTUGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol: Physicochemical and Purity Baseline for Informed Procurement


2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol (CAS 1365942-38-6) is a heterocyclic building block combining a pyrimidin-4-ol core with an N‑isopropylpyrazole substituent at position 2 and a methyl group at position 6. With a molecular formula of C₁₁H₁₄N₄O and a molecular weight of 218.26 g mol⁻¹, it exhibits a computed XLogP3 of 0.3, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and two rotatable bonds . Commercial sources offer purities ranging from 95 % to ≥ 98 % , positioning this compound as a practical starting point for medicinal-chemistry and chemical-biology applications.

Why Simple Substitution of Analogous Pyrazole‑Pyrimidinols Risks Experimental Inconsistency


Closely related pyrazole‑pyrimidin‑4‑ol derivatives differ in critical physicochemical descriptors despite superficial structural similarity. For example, replacing the N‑isopropyl group with N‑propyl lowers XLogP3 from 0.3 to 0.1 and adds a rotatable bond (3 vs. 2), while removing the 6‑methyl substituent eliminates a potential site for hydrophobic or steric interactions . These differences can lead to divergent membrane permeability, metabolic stability, and target‑binding profiles, meaning that generic interchange within this class is unlikely to reproduce experimental results reliably.

Quantitative Differentiation Evidence for 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol


Purchasable Purity Advantage: ≥98% from MolCore Versus 95‑97% from Alternative Vendors

MolCore supplies 2‑(1‑isopropyl‑1H‑pyrazol‑4‑yl)‑6‑methylpyrimidin‑4‑ol at a purity specification of NLT 98 %, whereas AKSci and Chemenu list minimum purities of 95 % and 97 %, respectively . This 1–3 % absolute purity difference corresponds to a 2–5‑fold lower maximum impurity load for the MolCore product.

Chemical procurement Quality assurance Analytical chemistry

Increased Lipophilicity (XLogP3 = 0.3) Versus Propyl Analog (XLogP3 = 0.1) Predicts Superior Passive Membrane Permeability

The target compound has a computed XLogP3 of 0.3, compared with 0.1 for the structural analog 2‑(1‑propyl‑1H‑pyrazol‑4‑yl)pyrimidin‑4‑ol, which lacks the 6‑methyl group and bears an N‑propyl chain . Both values were generated by the same PubChem XLogP3 algorithm (version 3.0).

Drug design Physicochemical profiling ADME prediction

Greater Conformational Rigidity: 2 Rotatable Bonds Versus 3 for the Propyl Analog

The isopropyl‑substituted compound possesses only two rotatable bonds, whereas the N‑propyl analog (2‑(1‑propyl‑1H‑pyrazol‑4‑yl)pyrimidin‑4‑ol) has three . This difference arises from the branching of the isopropyl group and the absence of an additional rotatable CH₂‑CH₂ segment.

Medicinal chemistry Conformational analysis Structure-activity relationship

Unique 6‑Methyl Substitution Absent from Leading Non‑Methylated Analogs

The 6‑methyl group distinguishes 2‑(1‑isopropyl‑1H‑pyrazol‑4‑yl)‑6‑methylpyrimidin‑4‑ol from closely related analogs such as 2‑(1‑propyl‑1H‑pyrazol‑4‑yl)pyrimidin‑4‑ol and 2‑(1‑(difluoromethyl)‑1H‑pyrazol‑4‑yl)pyrimidin‑4‑ol, both of which lack this substituent . Methyl groups at the 6‑position of pyrimidin‑4‑ols are known to influence tautomeric equilibria, metabolic soft‑spot shielding, and steric complementarity with hydrophobic binding pockets.

Synthetic chemistry Metabolic stability Structure-activity relationship

Reported Standard‑Condition Stability Supports Multi‑Step Synthetic Utility

A technical note from the Kuujia B2B platform states that 2‑(1‑isopropyl‑1H‑pyrazol‑4‑yl)‑6‑methyl‑pyrimidin‑4‑ol “exhibits stability under standard conditions and demonstrates compatibility with further functionalization” . While this is a qualitative vendor statement, it indicates that the compound does not require extraordinary storage or handling precautions, which lowers the barrier to its use in multi‑step synthesis.

Synthetic methodology Compound stability Chemical procurement

Optimal Application Scenarios for 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol Based on Verified Differentiation


High‑Purity Building Block for Kinase‑Focused Medicinal Chemistry Libraries

The ≥98 % purity available from MolCore makes this compound suitable for incorporation into screening libraries where trace impurities could confound bioassay results. Its pyrazole‑pyrimidine scaffold is a privileged kinase‑inhibitor motif, and the 6‑methyl group provides a distinct vector for elaboration that is absent from many commercial analogs.

SAR Studies Targeting Lipophilicity‑Driven Membrane Permeability

With a computed XLogP3 of 0.3—higher than the propyl analog (0.1)—this compound is a candidate for structure‑activity relationship campaigns that aim to correlate incremental logP increases with cellular permeability or intracellular target engagement .

Conformational Restriction as a Design Principle for Entropy‑Driven Binding

The two‑rotatable‑bond structure offers a rigid scaffold that can serve as a starting point for designing ligands that minimize the entropic penalty upon binding. This feature is particularly relevant for fragment‑based drug discovery and for projects where ligand efficiency is a key optimization parameter.

Synthetic Chemistry Programs Requiring Stable, Functionalizable Intermediates

Vendor‑reported stability under standard conditions and compatibility with further functionalization support the use of this compound in multi‑step synthetic routes, reducing the likelihood of degradation‑related yield losses and simplifying reaction planning.

Quote Request

Request a Quote for 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.